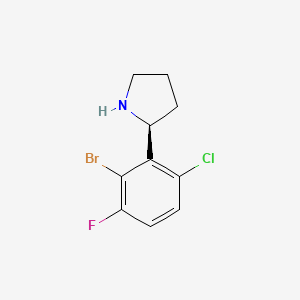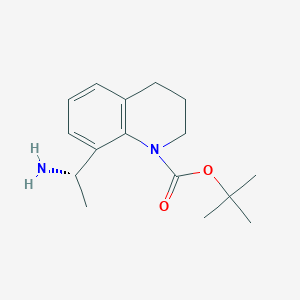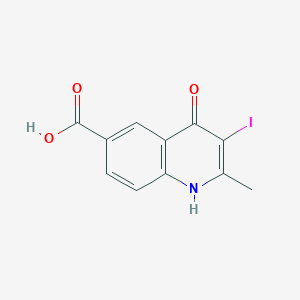
3-Iodo-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodo-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxylic acid is a quinoline derivative with significant potential in various scientific fields. This compound is characterized by the presence of an iodine atom at the 3rd position, a methyl group at the 2nd position, a keto group at the 4th position, and a carboxylic acid group at the 6th position on the quinoline ring. The unique structure of this compound makes it a valuable candidate for research in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxylic acid.
Purification: The final product is purified using recrystallization or chromatography techniques to obtain high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Raw Material Procurement: Sourcing high-quality starting materials.
Reaction Optimization: Scaling up the iodination reaction with optimized conditions for temperature, pressure, and reagent concentrations.
Purification and Quality Control: Employing advanced purification techniques and stringent quality control measures to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Electrophilic Iodination: Iodine, hydrogen peroxide, sodium hypochlorite.
Reduction: Sodium borohydride, lithium aluminum hydride.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Substitution: Formation of various substituted quinoline derivatives.
Reduction: Formation of 2-methyl-4-hydroxy-1,4-dihydroquinoline-6-carboxylic acid.
Oxidation: Formation of 2-carboxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid.
Scientific Research Applications
3-Iodo-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxylic acid has diverse applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential therapeutic agents, including antibacterial, antiviral, and anticancer compounds.
Organic Synthesis: The compound is used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Material Science: It is explored for its potential in the development of novel materials with unique electronic and optical properties.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 3-Iodo-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.
Pathways Involved: It can influence various cellular pathways, including signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 6-Iodo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- 4-Hydroxy-2-quinolones
- 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
Uniqueness
3-Iodo-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxylic acid stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. The presence of the iodine atom at the 3rd position enhances its electrophilic properties, making it a valuable intermediate for further functionalization.
Properties
Molecular Formula |
C11H8INO3 |
|---|---|
Molecular Weight |
329.09 g/mol |
IUPAC Name |
3-iodo-2-methyl-4-oxo-1H-quinoline-6-carboxylic acid |
InChI |
InChI=1S/C11H8INO3/c1-5-9(12)10(14)7-4-6(11(15)16)2-3-8(7)13-5/h2-4H,1H3,(H,13,14)(H,15,16) |
InChI Key |
URWVMYVUMAHEFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=C(N1)C=CC(=C2)C(=O)O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


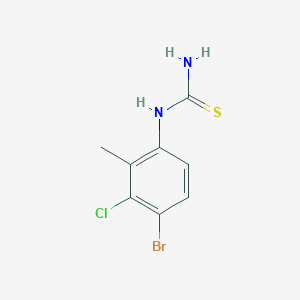

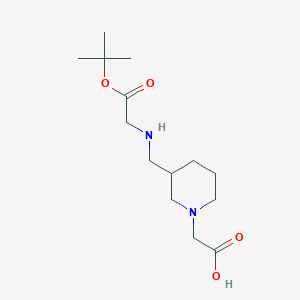
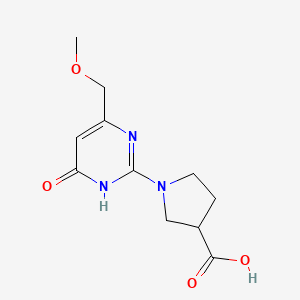
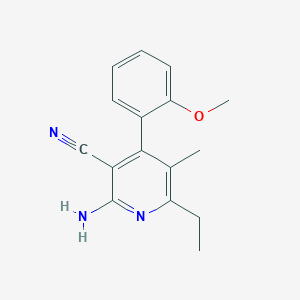
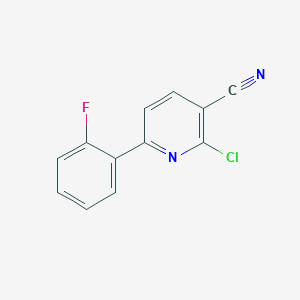
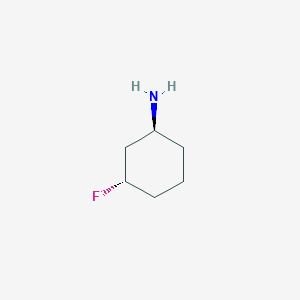
![tert-Butyl 2-(([1,1'-biphenyl]-2-ylcarbamoyl)oxy)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B12997015.png)
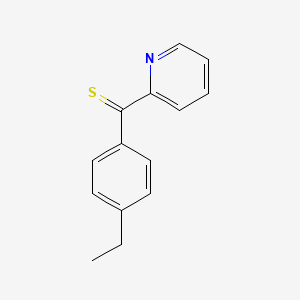
![2-(4-Fluorophenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine oxalate](/img/structure/B12997023.png)
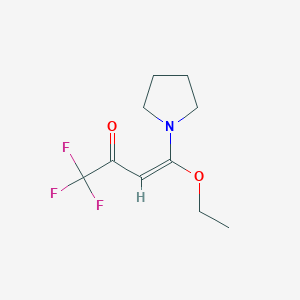
![(2',6'-Dimethoxy-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B12997042.png)
